molecular formula C6H10N2O4Pt B7823825 PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

Cat. No.: B7823825
M. Wt: 369.24 g/mol
InChI Key: YAYRGNWWLMLWJE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is a platinum-based compound known for its significant applications in the field of medicine, particularly in chemotherapy. This compound is a derivative of platinum and is structurally related to other platinum-based drugs like cisplatin and carboplatin. It is known for its ability to interfere with DNA repair mechanisms, making it effective in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) typically involves the reaction of platinum compounds with cyclobutane-1,1-dicarboxylic acid and azanide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the purification of the final product to remove any impurities that may affect its efficacy and safety in medical applications .

Chemical Reactions Analysis

Types of Reactions

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while substitution reactions can yield different platinum-ligand complexes .

Scientific Research Applications

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE is unique due to its specific ligand structure, which provides different pharmacokinetic properties and reduced side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .

Properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylate;platinum(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYRGNWWLMLWJE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.